

# 4-(Trifluoromethyl)aniline-d4 molecular weight and formula

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Compound of Interest

Compound Name: 4-(Trifluoromethyl)aniline-d4

Cat. No.: B569133

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# In-Depth Technical Guide: 4-(Trifluoromethyl)aniline-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties of **4- (Trifluoromethyl)aniline-d4**, with a focus on its molecular weight and formula. It also details the experimental protocols for its characterization and illustrates its application as an internal standard in bioanalytical assays.

### **Core Molecular Data**

**4-(Trifluoromethyl)aniline-d4** is a deuterated analog of 4-(Trifluoromethyl)aniline. The incorporation of four deuterium atoms on the phenyl ring results in a higher molecular weight compared to the unlabeled compound. This property is crucial for its use in quantitative analysis, particularly in mass spectrometry-based methods. For comparative purposes, data for both the deuterated and non-deuterated forms are presented below.



Property	4-(Trifluoromethyl)aniline- d4	4-(Trifluoromethyl)aniline
Molecular Formula	C7H2D4F3N[1][2]	C7H6F3N[3][4]
Molecular Weight	165.15 g/mol [1][5]	161.12 g/mol [3][4][6][7]
Monoisotopic Mass	165.07034067 Da[8]	161.04523368 Da[4]
CAS Number	1219795-48-8[1][5]	455-14-1[3][6][7]

# **Experimental Protocols**

The determination of the molecular weight of **4-(Trifluoromethyl)aniline-d4** and its unlabeled counterpart is typically achieved through mass spectrometry (MS). This analytical technique measures the mass-to-charge ratio of ions and is a cornerstone in the structural elucidation and quantification of small molecules.

# Methodology: Molecular Weight Determination by Mass Spectrometry

Objective: To accurately determine the molecular weight of **4-(Trifluoromethyl)aniline-d4**.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with an appropriate ionization source. Electrospray ionization (ESI) is a common choice for polar molecules like anilines.

#### Sample Preparation:

- Standard Solution Preparation: A stock solution of **4-(Trifluoromethyl)aniline-d4** is prepared by dissolving a precisely weighed amount of the compound in a suitable organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Working Solution: The stock solution is further diluted with the same solvent to a final concentration suitable for MS analysis, typically in the range of 1-10 μg/mL.
- Matrix: For direct infusion analysis, the working solution is often mixed with a solvent system that promotes efficient ionization, such as 50:50 acetonitrile:water with 0.1% formic acid.



#### Mass Spectrometry Analysis:

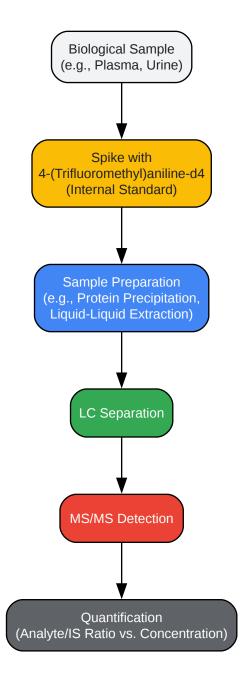
- Ionization: The prepared sample solution is introduced into the ESI source. A high voltage is applied to the sample, causing it to form a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released.
- Mass Analysis: The generated ions are guided into the mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
- Data Interpretation: The molecular weight is determined from the m/z value of the molecular ion peak (e.g., [M+H]+ in positive ion mode). High-resolution mass spectrometry allows for the determination of the exact mass, which can be used to confirm the elemental composition.

## **Application in Bioanalytical Workflows**

Deuterated compounds like **4-(Trifluoromethyl)aniline-d4** are invaluable as internal standards in quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls. It is used to correct for variability during sample preparation and analysis.

The workflow for using **4-(Trifluoromethyl)aniline-d4** as an internal standard to quantify its non-deuterated analog in a biological matrix is outlined below.





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Caption: Bioanalytical workflow using a deuterated internal standard.

This workflow leverages the fact that the deuterated internal standard co-elutes with the analyte during liquid chromatography and experiences similar ionization effects in the mass spectrometer. However, due to its higher mass, it is detected at a different m/z, allowing for independent quantification. This approach significantly improves the accuracy and precision of the bioanalytical method.



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